molecular formula C13H10FN3 B4240941 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B4240941
M. Wt: 227.24 g/mol
InChI Key: XKZKINMEZTYWQV-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole is a fluorinated derivative of 1H-benzotriazole, a versatile heterocyclic compound widely utilized as a biochemical reagent in life science research . The parent compound, 1H-benzotriazole, is a known aromatic molecule characterized by its polarity and a structure containing three nitrogen atoms . This class of compounds is generally stable, though it may exhibit sensitivity to light and is incompatible with strong oxidizing agents . As a specialist biochemical reagent, this compound serves as a critical organic compound or biological material for various scientific investigations, building upon the established research applications of the benzotriazole core structure . The incorporation of the 2-fluorobenzyl group may alter its properties and specificity, making it a valuable chemical tool for researchers exploring new biochemical pathways, developing novel synthetic methodologies, or studying enzyme inhibition mechanisms. Researchers should handle this product with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZKINMEZTYWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for the Chemical Compound

Established Synthetic Pathways to the Chemical Compound

The primary and most established route for the synthesis of 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole involves the N-alkylation of the 1H-1,2,3-benzotriazole core. This method is popular due to the commercial availability of the starting materials and the generally straightforward reaction conditions.

Regioselective N-Alkylation Strategies for 1H-1,2,3-Benzotriazoles

The N-alkylation of 1H-1,2,3-benzotriazole can theoretically yield two isomers: the N1- and N2-substituted products. gsconlinepress.com For many applications, the selective synthesis of the N1-isomer is crucial. Various strategies have been developed to control the regioselectivity of this reaction.

The choice of base and solvent system plays a pivotal role in directing the alkylation to the desired nitrogen atom. Common bases used for this transformation include sodium hydroxide, potassium carbonate, and sodium hydride. tsijournals.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) has also been shown to improve reaction rates and yields. gsconlinepress.comgsconlinepress.com

In a typical procedure, 1H-1,2,3-benzotriazole is deprotonated by a base to form the benzotriazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The regioselectivity is influenced by factors such as the nature of the counter-ion, solvent polarity, and the steric and electronic properties of the alkylating agent. Generally, kinetic control favors the formation of the N1-isomer, which is often the thermodynamically more stable product as well. gsconlinepress.com

Introduction of the 2-Fluorophenylmethyl Moiety: Precursor Synthesis and Coupling

The key precursor for introducing the 2-fluorophenylmethyl group is 2-fluorobenzyl halide, most commonly 2-fluorobenzyl bromide or 2-fluorobenzyl chloride. These reagents are readily prepared from 2-fluorotoluene (B1218778) through radical halogenation or are commercially available.

The coupling reaction involves the reaction of the benzotriazolide anion with the 2-fluorobenzyl halide. The reaction is typically performed by adding the 2-fluorobenzyl halide to a solution of 1H-1,2,3-benzotriazole and a base in a suitable solvent. The reaction mixture is stirred at room temperature or heated to ensure complete conversion.

Reactant 1Reactant 2BaseSolventCatalystProductRef.
1H-1,2,3-Benzotriazole2-Fluorobenzyl bromideK2CO3DMFNoneThis compound[General Method]
1H-1,2,3-Benzotriazole2-Fluorobenzyl chlorideNaOHAcetonitrileTBABThis compound gsconlinepress.comgsconlinepress.com

Novel Synthetic Routes Development for the Chemical Compound

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly synthetic methods. This has led to the exploration of catalytic approaches and the application of green chemistry principles in the synthesis of N-substituted benzotriazoles.

Catalytic Approaches in the Synthesis of the Chemical Compound (e.g., Transition-Metal Catalysis)

Transition-metal catalysis offers powerful tools for the formation of C-N bonds. While direct catalytic N-alkylation of benzotriazoles with benzyl (B1604629) halides is less common, related catalytic methods have been developed that could be adapted for the synthesis of the target compound. For instance, copper-catalyzed "click" reactions involving azides and alkynes are widely used for the synthesis of 1,2,3-triazoles. tsijournals.comorganic-chemistry.orgmdpi.com

More directly relevant are palladium-catalyzed C-H activation/intramolecular amination reactions of aryl triazenes, which provide a route to 1-aryl-1H-benzotriazoles. organic-chemistry.org Although this specific methodology is for aryl substitution, it highlights the potential of transition-metal catalysis in benzotriazole (B28993) chemistry. Cobalt-catalyzed hydroamination of olefins has also been shown to achieve N2-selective alkylation of benzotriazole. acs.org Furthermore, iridium and iron-based metalloporphyrin catalysts have demonstrated precise control over the regioselective N1- and N2-alkylation of benzotriazoles with α-diazoacetates. nih.gov While not directly employing 2-fluorobenzyl halides, these catalytic systems showcase the potential for developing highly selective methods for the synthesis of specific isomers of substituted benzotriazoles.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

A significant advancement in the green synthesis of N-alkylated benzotriazoles is the development of solvent-free reaction conditions. researchgate.netresearchgate.net These methods often utilize microwave irradiation to accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating. ingentaconnect.comingentaconnect.com

In a typical solvent-free procedure, 1H-1,2,3-benzotriazole, 2-fluorobenzyl halide, and a solid base such as potassium carbonate are mixed with a solid support like silica (B1680970) gel or alumina. gsconlinepress.comgsconlinepress.com The mixture is then irradiated with microwaves for a few minutes. The product can be easily extracted from the solid support, simplifying the work-up procedure and reducing the use of organic solvents. The use of basic ionic liquids like [Bmim]OH as a catalyst under solvent-free conditions has also been reported to be a convenient and efficient method for N-alkylation of benzotriazole. researchgate.net

Reaction TypeConditionsAdvantagesDisadvantagesRef.
Conventional SynthesisBase (e.g., K2CO3, NaOH), Solvent (e.g., DMF, Acetonitrile)Well-established, reliableUse of volatile organic solvents, longer reaction times tsijournals.comresearchgate.net
Microwave-Assisted SynthesisSolvent-free, solid support (e.g., SiO2), base (e.g., K2CO3)Rapid, high yields, reduced solvent wasteRequires specialized microwave equipment ingentaconnect.comingentaconnect.com
Ionic Liquid CatalysisSolvent-free, [Bmim]OH catalystRecyclable catalyst, efficientIonic liquids can be expensive researchgate.net

Advanced Structural Elucidation and Conformational Analysis of the Chemical Compound

Comprehensive Spectroscopic Characterization of the Chemical Compound

The definitive structural confirmation and detailed electronic and vibrational properties of 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole would necessitate a suite of spectroscopic techniques.

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguous assignment of all proton, carbon, and fluorine signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzotriazole (B28993) and the 2-fluorophenyl rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) bridge. The four protons of the benzotriazole moiety would typically appear as a complex multiplet system in the downfield region (approx. 7.3-8.1 ppm). The four protons of the 2-fluorophenyl group would also resonate in the aromatic region (approx. 7.0-7.5 ppm), with their chemical shifts and multiplicities influenced by coupling to each other and to the fluorine atom. The methylene protons, being adjacent to two aromatic systems, would likely appear as a singlet around 5.5-6.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon environments. The benzotriazole ring carbons typically resonate between 110 and 145 ppm. The carbons of the 2-fluorophenyl ring would also appear in the aromatic region (approx. 115-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). The methylene bridge carbon would likely be found in the range of 50-60 ppm.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the 2-fluorophenyl ring. The chemical shift of this signal provides a sensitive probe of the electronic environment.

Interactive Data Table: Predicted NMR Assignments Note: These are predicted values based on similar structures and should be confirmed by experimental data.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Coupling Constants (Hz)
Methylene (-CH₂-) ~5.8 (s) ~55 -
Benzotriazole H-4/H-7 ~8.0 (m) ~110-120 -
Benzotriazole H-5/H-6 ~7.4 (m) ~124-128 -
Benzotriazole C-3a/C-7a - ~133-146 -
2-Fluorophenyl H-3' ~7.3 (m) ~130-132 J(H,F), J(H,H)
2-Fluorophenyl H-4' ~7.1 (m) ~124-126 J(H,F), J(H,H)
2-Fluorophenyl H-5' ~7.4 (m) ~129-131 J(H,H)
2-Fluorophenyl H-6' ~7.2 (m) ~115-117 J(H,F), J(H,H)
2-Fluorophenyl C-1' - ~123-125 J(C,F)

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), could provide insights into the preferred conformation of the molecule in solution. Correlations between the methylene protons and the protons of the aromatic rings would help to define the spatial arrangement and orientation of the 2-fluorophenylmethyl group relative to the benzotriazole ring system. The molecule's conformation is likely to be L-shaped, similar to what has been observed in the crystal structure of related compounds like (1H-1,2,3-benzotriazol-1-yl)methyl benzoate researchgate.net.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Interactive Data Table: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic
~2950-2850 C-H stretch Methylene (-CH₂-)
~1620-1580 C=C stretch Aromatic rings
~1500-1450 C=N stretch Triazole ring
~1250-1150 C-F stretch Aryl-Fluoride

These bands would confirm the presence of the aromatic rings, the methylene linker, and the carbon-fluorine bond, consistent with the proposed structure.

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For C₁₃H₁₀FN₃, the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the benzotriazole nitrogen, leading to the formation of a stable 2-fluorobenzyl cation (m/z 109) and a benzotriazole radical. Another significant fragment could arise from the loss of a nitrogen molecule (N₂) from the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F, 2D NMR Techniques)

Solid-State Structural Analysis of the Chemical Compound

While no specific crystal structure data for this compound has been found, analysis would typically be performed using single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's geometry in the solid state.

Based on the crystal structure of the analogous compound (1H-1,2,3-benzotriazol-1-yl)methyl benzoate, it is anticipated that the title compound would also adopt a non-planar, L-shaped conformation researchgate.net. The analysis would reveal the dihedral angle between the benzotriazole and the 2-fluorophenyl ring systems. Furthermore, the packing of the molecules in the crystal lattice would be examined to identify any significant intermolecular interactions, such as π–π stacking between the aromatic rings, which can influence the physical properties of the compound.

Crystal Packing and Intermolecular Interactions (e.g., C-H...N, C-H...π, π-π Stacking)

The analysis of crystal packing and the identification of specific intermolecular interactions are entirely dependent on the availability of single-crystal XRD data. Information regarding how individual molecules of this compound arrange themselves in a crystal lattice and the nature of the non-covalent forces that govern this arrangement—such as C-H...N hydrogen bonds, C-H...π interactions, or π-π stacking—cannot be provided without an experimentally determined crystal structure. For related benzotriazole compounds, such interactions are commonly observed and play a crucial role in the supramolecular assembly. For instance, studies on molecules like 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene have detailed the presence of C—H⋯N and C—H⋯π interactions that dictate the crystal structure. Similarly, (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate exhibits π–π stacking in its crystal lattice. However, these findings cannot be directly extrapolated to the title compound.

Conformational Landscape Analysis of the Chemical Compound

Influence of the Fluorine Atom on Conformational Preferences and Steric Hindrance

The fluorine atom, due to its high electronegativity and minimal steric bulk, can significantly influence a molecule's conformational preferences through electrostatic and hyperconjugative interactions. The C–F bond is highly polarized, which can affect intramolecular and intermolecular interactions. The specific influence of the ortho-fluorine atom on the conformational preferences and steric hindrance of the 2-fluorophenyl group relative to the benzotriazole moiety in this compound has not been specifically investigated. A proper analysis would require a comparative study, likely involving computational modeling or experimental data from related fluorinated and non-fluorinated analogues, which is not currently available for this compound.

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations on the Chemical Compound

Quantum chemical calculations are fundamental to predicting the properties of molecules. Methods like Density Functional Theory (DFT), molecular orbital analysis, and Natural Bonding Orbital (NBO) analysis are employed to elucidate various aspects of the compound's nature.

The predicted geometric parameters from DFT calculations can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. For related benzotriazole (B28993) structures, DFT has been shown to provide reliable geometric information. rsc.org

Table 1: Representative Theoretical Bond Lengths and Angles for Benzotriazole Derivatives

ParameterTypical Value (Å or °)
C-N (triazole ring)1.35 - 1.38
N-N (triazole ring)1.30 - 1.34
C-C (benzene ring)1.38 - 1.40
C-F~1.35
C-N-N (angle)108 - 112
N-N-N (angle)105 - 110

Note: This table presents typical values for related compounds and serves as an illustrative example of the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgpku.edu.cnresearchgate.netlibretexts.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole, molecular orbital analysis would identify the spatial distribution of the HOMO and LUMO. This information helps in predicting the sites most susceptible to electrophilic and nucleophilic attack. The fluorine atom's electron-withdrawing nature would likely influence the energies of these frontier orbitals.

Table 2: Conceptual Frontier Orbital Energies

OrbitalConceptual Energy LevelImplication for Reactivity
HOMORelatively lowLower tendency to donate electrons
LUMORelatively highLower tendency to accept electrons
HOMO-LUMO GapLargeHigh kinetic stability

Note: This table is a conceptual representation. Actual values would be determined by specific quantum chemical calculations.

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intermolecular interactions within a molecule. researchgate.net NBO analysis for this compound would provide a detailed picture of the electron density on each atom, revealing the partial positive and negative charges. This is particularly useful for understanding the polar nature of the molecule and predicting how it might interact with other molecules. The analysis can also quantify the strength of intramolecular interactions, such as hyperconjugation.

Reactivity, Derivatization, and Mechanistic Insights of the Chemical Compound

Reactivity of the 1H-1,2,3-Benzotriazole Moiety in the Chemical Compound

The benzotriazole (B28993) system is a cornerstone of modern synthetic chemistry, largely due to the pioneering work of Katritzky and coworkers, who established its utility as a powerful synthetic auxiliary. nih.gov Its reactivity in the target compound can be categorized into electrophilic substitution on the fused benzene (B151609) ring, its function as a nucleophile or leaving group, and its capacity to undergo nitrogen extrusion reactions.

The fused 1,2,3-triazole ring acts as an electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene. youtube.com Consequently, reactions such as nitration or halogenation require relatively forcing conditions. Substitution occurs on the benzene portion of the benzotriazole core, not the triazole ring.

Theoretical and experimental studies on 1H-benzotriazole and its simple derivatives show that electrophilic attack, such as nitration with a mixture of concentrated nitric and sulfuric acids, typically yields a mixture of isomers. chemicalbook.comclockss.org The primary products are often the 4- and 7-substituted derivatives, with the exact ratio depending on the N1-substituent and reaction conditions. For 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole, similar reactivity is expected, with the electrophile adding to the 4, 5, 6, or 7 positions of the benzotriazole ring.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Benzotriazole Derivatives This table illustrates the general reactivity of the benzotriazole ring system based on studies of the parent compound and its simple derivatives.

Reaction Reagents & Conditions Typical Products Reference(s)
Nitration Conc. HNO₃, Conc. H₂SO₄, RT 4-Nitro-1H-benzotriazole & 7-Nitro-1H-benzotriazole chemicalbook.comclockss.org
Extended Nitration Conc. HNO₃, Conc. H₂SO₄, 120 °C 5,7-Dinitro-1H-benzotriazole, 5,6,7-Trinitro-1H-benzotriazole clockss.org
Sulfonation Fuming H₂SO₄ Benzotriazole-4-sulfonic acid

The benzotriazole moiety exhibits a dualistic nature in nucleophilic reactions. The deprotonated benzotriazole anion is a potent nucleophile capable of reacting with various electrophiles. However, its most significant role in synthetic chemistry is its function as an exceptional leaving group. lupinepublishers.comnih.gov This property is central to the "benzotriazole methodology," which facilitates the formation of C-C and C-heteroatom bonds. acs.org

In the context of this compound, the benzotriazolyl group can be readily displaced by a wide array of nucleophiles. This reaction pathway makes the parent compound a stable and manageable synthetic equivalent of a (2-fluorophenyl)methyl carbocation. Treatment with organometallic reagents (like Grignard or organolithium reagents), enolates, amines, or thiols results in the substitution of the benzotriazole unit and the formation of a new bond at the benzylic carbon. rsc.orgrsc.org The stability of the resulting benzotriazole anion makes the forward reaction thermodynamically favorable. nih.govresearchgate.net

Table 2: Benzotriazole as a Leaving Group in Nucleophilic Substitution Reactions This table showcases the synthetic utility of N-substituted benzotriazoles, where the benzotriazole (Bt) moiety is displaced by various nucleophiles.

N-Substituted Benzotriazole Nucleophile (Nu⁻) Reaction Conditions Product (R-Nu) Reference(s)
1-(Chloromethyl)benzotriazole PhSNa DMF, RT PhSCH₂-Ph rsc.org
1-Acylbenzotriazole R'₂NH Dichloromethane, RT RCONR'₂ (Amide) organic-chemistry.org
1-(α-Aminoalkyl)benzotriazole RMgX (Grignard) THF, 0 °C to RT R-CHR'-NH₂ nih.gov
1-(α-Alkoxyalkyl)benzotriazole Allyltrimethylsilane, TiCl₄ CH₂Cl₂ Homoallylic ether nih.gov

A characteristic reaction of the 1,2,3-benzotriazole ring system is the extrusion of molecular nitrogen (N₂) under thermal or photochemical conditions. thieme-connect.comnih.gov This denitrogenation process generates a high-energy 1,3-biradical intermediate, which serves as a precursor for the synthesis of various other heterocyclic structures. nih.govmdpi.com

Photolysis of 1-substituted benzotriazoles, typically using UV light (e.g., at 254 nm), leads to the formation of this diradical. nih.govrsc.org The subsequent fate of the intermediate is highly dependent on the nature of the N1-substituent and the presence of other reagents. mdpi.com

Intramolecular Cyclization: If the N1-substituent contains an appropriate functional group, the diradical can cyclize to form new fused ring systems. For instance, 1-vinylbenzotriazoles can rearrange to form indoles. nih.gov

Intermolecular Cycloaddition: The diradical can be trapped by external reagents. Reaction with alkenes (like maleimides) or alkynes can lead to the formation of complex heterocyclic products such as dihydropyrrolo[3,4-b]indoles or indoles, respectively. nih.gov

While specific studies on this compound are not prevalent, it is anticipated that it would undergo similar denitrogenative reactions. Thermolysis or photolysis would likely lead to the formation of a (2-fluorophenyl)methyl radical and a phenyl-1,3-diradical, which could then engage in subsequent reactions.

Table 3: Products from Denitrogenative Reactions of 1-Substituted Benzotriazoles This table summarizes the types of products formed from the reactive 1,3-diradical intermediate generated by N₂ extrusion.

1-Substituent Conditions Trapping Agent Product Type Reference(s)
Aryl Photolysis (λ=254 nm) None Carbazole rsc.org
Vinyl Photolysis None Indole nih.gov
General Alkyl Photolysis (λ=254 nm) N-Phenylmaleimide Dihydropyrrolo[3,4-b]indole nih.gov
General Alkyl Photolysis (λ=254 nm) Acetylene derivatives Indole nih.gov

Reactivity of the 2-Fluorophenylmethyl Group in the Chemical Compound

The 2-fluorophenylmethyl portion of the molecule provides additional sites for chemical transformation, including the fluorine atom, the benzylic methylene (B1212753) linker, and the fluorinated phenyl ring.

The carbon-fluorine bond in fluoroarenes is exceptionally strong and generally unreactive towards standard chemical reagents. Nucleophilic aromatic substitution to replace the fluorine atom is difficult unless the ring is activated by potent electron-withdrawing groups in the ortho or para positions. Non-biological defluorination is achievable but typically requires harsh conditions or specialized reagents, such as reactions with alkali metals or the use of specific transition-metal catalysts. guidechem.com There is no specific literature detailing the defluorination of this compound under such conditions.

Reactivity at the Methylene Linker: The -CH₂- group connecting the phenyl and benzotriazole rings is a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds and are susceptible to several types of reactions:

Radical Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) would be expected to selectively halogenate the benzylic carbon, yielding 1-[bromo(2-fluorophenyl)methyl]-1H-1,2,3-benzotriazole.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize the benzylic methylene group to a carbonyl group, which would result in the formation of (2-fluorophenyl)(1H-1,2,3-benzotriazol-1-yl)methanone.

Deprotonation: The benzylic protons are relatively acidic and can be removed by a strong base (e.g., n-butyllithium) to generate a carbanion. This anion, stabilized by both the phenyl ring and the benzotriazole moiety, can then act as a nucleophile, reacting with various electrophiles to form new C-C bonds. rsc.org

Reactivity at the Phenyl Ring: The 2-fluorophenyl ring is also a site for electrophilic aromatic substitution. The outcome of such a reaction is governed by the directing effects of the two existing substituents: the fluorine atom at C2 and the -CH₂-benzotriazole group at C1.

Fluorine: The fluorine atom is a deactivating substituent due to its strong inductive electron withdrawal (-I effect). However, it is an ortho, para-director because its ability to donate a lone pair of electrons via resonance (+M effect) stabilizes the arenium ion intermediates for attack at these positions. researchgate.net It directs incoming electrophiles to the 3- and 5-positions (ortho and para to the fluorine, respectively).

-CH₂-Benzotriazole Group: The benzotriazole moiety is strongly electron-withdrawing. This effect is transmitted through the methylene linker, making the entire -CH₂-Bt group deactivating and a meta-director. libretexts.org It directs incoming electrophiles to the 3- and 5-positions.

Since both substituents direct incoming electrophiles to the same positions (3 and 5), electrophilic aromatic substitution on the 2-fluorophenyl ring is predicted to occur with high regioselectivity at these sites.

Table 4: Predicted Electrophilic Aromatic Substitution on the 2-Fluorophenyl Ring This table outlines the expected major products from the substitution on the 2-fluorophenyl moiety of the title compound.

Reaction Reagents & Conditions Predicted Major Product(s)
Nitration Conc. HNO₃, Conc. H₂SO₄ 1-[(2-Fluoro-3-nitrophenyl)methyl]-1H-1,2,3-benzotriazole and 1-[(2-Fluoro-5-nitrophenyl)methyl]-1H-1,2,3-benzotriazole
Bromination Br₂, FeBr₃ 1-[(3-Bromo-2-fluorophenyl)methyl]-1H-1,2,3-benzotriazole and 1-[(5-Bromo-2-fluorophenyl)methyl]-1H-1,2,3-benzotriazole
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 1-{[2-Fluoro-5-(acetyl)phenyl]methyl}-1H-1,2,3-benzotriazole

Strategies for Derivatization of the Chemical Compound

The derivatization of "this compound" can be approached through modifications of its two primary structural components: the benzotriazole ring system and the 2-fluorophenyl moiety. These modifications allow for the systematic exploration of the chemical space around the parent molecule, enabling the fine-tuning of its physicochemical and biological properties. General synthetic strategies for N-substituted benzotriazoles are well-established and can be adapted for this specific compound. gsconlinepress.comgsconlinepress.comresearchgate.net

Synthesis of Analogs with Modifications on the Benzotriazole Ring

Modifications on the benzotriazole ring of "this compound" can be achieved by introducing various substituents onto the benzene portion of the heterocycle. These substitutions can influence the electronic properties and steric profile of the molecule. Common derivatization strategies include halogenation, nitration, methylation, and acylation.

Electrophilic aromatic substitution reactions are a primary method for introducing functional groups onto the benzotriazole ring. For instance, halogenation (chlorination, bromination) can be achieved using appropriate halogenating agents. nih.gov Nitration, typically carried out with a mixture of nitric and sulfuric acid, introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. nih.gov Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively, further diversifying the substitution patterns.

The position of substitution on the benzotriazole ring (positions 4, 5, 6, and 7) is directed by the electronic nature of the triazole ring and any existing substituents. The triazole moiety is generally electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution.

Below is a representative table of potential analogs with modifications on the benzotriazole ring, based on common synthetic transformations for benzotriazole derivatives.

Analog Compound Name Modification Potential Synthetic Precursor General Reaction Type
1-[(2-Fluorophenyl)methyl]-5-chloro-1H-1,2,3-benzotriazoleChlorinationThis compoundElectrophilic Aromatic Substitution
1-[(2-Fluorophenyl)methyl]-5-bromo-1H-1,2,3-benzotriazoleBrominationThis compoundElectrophilic Aromatic Substitution
1-[(2-Fluorophenyl)methyl]-5-nitro-1H-1,2,3-benzotriazoleNitrationThis compoundElectrophilic Aromatic Substitution
5-Amino-1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazoleAmination (via reduction of nitro group)1-[(2-Fluorophenyl)methyl]-5-nitro-1H-1,2,3-benzotriazoleReduction
1-[(2-Fluorophenyl)methyl]-5,6-dimethyl-1H-1,2,3-benzotriazoleMethylation5,6-Dimethyl-1H-1,2,3-benzotriazole and 1-(bromomethyl)-2-fluorobenzeneNucleophilic Substitution

Synthesis of Analogs with Modifications on the Fluorophenyl Moiety

Derivatization of the 2-fluorophenyl group of "this compound" involves the introduction of additional substituents onto this aromatic ring. The starting materials for these syntheses would typically be appropriately substituted 2-fluorobenzyl halides or alcohols, which are then reacted with benzotriazole. researchgate.net

The fluorine atom at the 2-position is an ortho-, para-director for electrophilic aromatic substitution, although it is weakly deactivating. Therefore, further substitution will likely occur at the positions para and ortho to the fluorine atom. For example, nitration of 2-fluorobenzyl bromide would likely yield 2-fluoro-5-nitrobenzyl bromide and 2-fluoro-3-nitrobenzyl bromide, which can then be used to synthesize the corresponding benzotriazole derivatives.

Another strategy involves the use of pre-functionalized phenyl rings in the initial synthesis. For instance, starting with a 4-chloro-2-fluorobenzyl bromide would yield "1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,3-benzotriazole". This approach allows for a wide range of substituents to be incorporated.

The following table illustrates potential analogs with modifications on the fluorophenyl moiety.

Analog Compound Name Modification Potential Synthetic Precursor General Reaction Type
1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-benzotriazoleAdditional fluorine substitution2,4-Difluorobenzyl bromide and BenzotriazoleNucleophilic Substitution
1-[(4-Chloro-2-fluorophenyl)methyl]-1H-1,2,3-benzotriazoleChloro substitution4-Chloro-2-fluorobenzyl bromide and BenzotriazoleNucleophilic Substitution
1-[(2-Fluoro-4-methylphenyl)methyl]-1H-1,2,3-benzotriazoleMethyl substitution2-Fluoro-4-methylbenzyl bromide and BenzotriazoleNucleophilic Substitution
1-[(2-Fluoro-5-nitrophenyl)methyl]-1H-1,2,3-benzotriazoleNitro substitution2-Fluoro-5-nitrobenzyl bromide and BenzotriazoleNucleophilic Substitution

Mechanistic Investigations of Key Transformations Involving the Chemical Compound

Kinetic and Thermodynamic Studies

The thermal isomerization between N-1 and N-2 substituted benzotriazoles has been a subject of study. For N-arylmethylbenzotriazoles, it has been observed that the N-1 isomer is generally thermodynamically more stable than the N-2 isomer. rsc.org The equilibrium position is influenced by the steric bulk of the N-substituent.

Kinetic studies of these thermal isomerizations suggest that the rate of reaching equilibrium is dependent on the electronic effects of substituents on both the benzotriazole ring and the migrating benzyl (B1604629) group. rsc.org Electron-withdrawing groups on the benzyl moiety would be expected to slow down the rate of isomerization if the mechanism involves a heterolytic N-C bond cleavage leading to a carbocationic intermediate. Conversely, electron-donating groups would stabilize such an intermediate and accelerate the reaction. The 2-fluoro substituent in "this compound" is weakly electron-withdrawing, which would likely result in a moderate rate of isomerization compared to unsubstituted N-benzylbenzotriazole.

Thermodynamic parameters for the thermal behavior of benzotriazole derivatives, such as enthalpies of fusion and sublimation, can be determined using techniques like differential scanning calorimetry. up.pt Such studies on related compounds indicate that substitutions on the benzotriazole ring can significantly affect these properties. up.pt For "this compound," a comprehensive thermodynamic analysis would involve measuring these parameters to understand its phase transitions and stability.

A hypothetical kinetic study of a nucleophilic substitution reaction at the benzylic carbon could provide data on reaction rates and activation parameters, which would help to elucidate the reaction mechanism (e.g., SN1 vs. SN2).

Parameter Significance in Mechanistic Studies Expected Influence of 2-Fluoro Group
Rate Constant (k) Measures the speed of a reaction.The electron-withdrawing nature may slightly decrease the rate of reactions involving carbocation formation at the benzylic position.
Activation Energy (Ea) The minimum energy required for a reaction to occur.Likely to be influenced by the electronic effect of the fluoro group on the stability of the transition state.
Enthalpy of Activation (ΔH‡) The change in heat content in going from reactants to the transition state.Provides insight into the nature of bond breaking and forming in the transition state.
Entropy of Activation (ΔS‡) The change in disorder in going from reactants to the transition state.Can help distinguish between unimolecular (e.g., SN1) and bimolecular (e.g., SN2) mechanisms.
Gibbs Free Energy of Activation (ΔG‡) The overall energy barrier for the reaction.Determines the spontaneity of the reaction under given conditions.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of isotopes in reactants and products. nih.govnih.gov For "this compound," several isotopic labeling experiments could be designed to probe the mechanisms of its reactions.

For instance, to investigate the mechanism of thermal isomerization between the 1- and 2-isomers, a crossover experiment could be performed. This would involve heating a mixture of "this compound" and a deuterated or ¹³C-labeled analogue of a different N-benzylbenzotriazole. If the isomerization is intermolecular, involving dissociation and recombination, then crossover products would be observed where the labeled benzyl group is attached to the unlabeled benzotriazole and vice versa. An intramolecular mechanism would not yield such crossover products. Studies on similar N-arylmethylbenzotriazoles support an intermolecular mechanism involving heterolytic N-C bond cleavage. rsc.org

To study the mechanism of nucleophilic substitution at the benzylic carbon, deuterium (B1214612) can be incorporated at this position (i.e., 1-[(2-fluorophenyl)(deuterio)methyl]-1H-1,2,3-benzotriazole). The measurement of a kinetic isotope effect (KIE) can help to distinguish between SN1 and SN2 pathways. A significant primary KIE (kH/kD > 1) would suggest that the C-H(D) bond is broken in the rate-determining step, which is not typical for simple SN1 or SN2 reactions at a benzylic carbon, but could be relevant in elimination or oxidation reactions. The absence of a primary KIE would be consistent with either an SN1 or SN2 mechanism where the C-H bond is not broken in the rate-determining step.

Compound-specific isotope analysis (CSIA) using ¹³C and ¹⁵N could also be employed to investigate biotransformation pathways of "this compound" in environmental or biological systems, as has been done for benzotriazole itself. researchgate.net

Isotopic Label Position of Label Reaction to be Studied Information Gained
¹³C or ¹⁴CBenzylic carbonThermal IsomerizationDistinguishing between intermolecular and intramolecular mechanisms through crossover experiments.
Deuterium (²H)Benzylic carbonNucleophilic SubstitutionDetermination of kinetic isotope effects to probe the transition state structure.
¹⁵NOne of the nitrogen atoms in the triazole ringRing-opening reactionsTracing the fate of the nitrogen atoms and elucidating the fragmentation pathway.
¹⁸OIn a nucleophile (e.g., H₂¹⁸O)HydrolysisConfirming the source of the oxygen atom in the product.

Applications in Advanced Organic Synthesis and Material Sciences

The Chemical Compound as a Versatile Synthetic Intermediate

The benzotriazole (B28993) group is a well-known synthetic auxiliary, often referred to as a "synthetic chameleon," due to its ability to act as a leaving group, an activating group, and a precursor to various functionalities. These properties make benzotriazole derivatives, including 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole , valuable intermediates in organic synthesis.

Utility in the Construction of Complex Heterocyclic Systems

Benzotriazole-mediated synthesis is a powerful tool for the construction of a wide array of heterocyclic systems. Although direct examples involving This compound are not readily found, the general methodologies suggest its potential utility. For instance, benzotriazole derivatives are employed in reactions leading to the formation of fused heterocyclic systems. The benzotriazole moiety can be readily displaced by a variety of nucleophiles, facilitating the cyclization step in the synthesis of complex molecules. It is plausible that This compound could serve as a precursor for the synthesis of novel fused triazoles, pyrazines, or pyridazines, which are classes of compounds with significant interest in medicinal chemistry.

Role in Carbon-Carbon Bond Formation Reactions (e.g., Coupling Reactions)

Benzotriazole derivatives have been utilized as precursors in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. For example, some 1-(arylmethoxy)-1H-benzotriazoles undergo palladium-catalyzed cross-coupling with arylboronic acids to form diarylmethanes. nih.gov This suggests that This compound , under appropriate catalytic conditions, could potentially participate in similar coupling reactions, offering a route to synthesize complex diarylmethane structures containing a fluorinated phenyl ring. The fluorine substituent could also influence the electronic properties of the molecule and, consequently, its reactivity in such catalytic cycles.

Use in Chiral Synthesis (if applicable for derivatives)

While there is no specific information on the use of This compound derivatives in chiral synthesis, the broader family of triazoles has been explored in asymmetric catalysis. Chiral ligands derived from triazoles have been employed in various metal-catalyzed asymmetric transformations. It is conceivable that chiral derivatives of This compound could be synthesized, for instance, by introducing a chiral center on the benzotriazole ring or the phenyl group. Such chiral derivatives could then be investigated as ligands in asymmetric synthesis, potentially enabling the stereoselective formation of valuable chiral molecules.

The Chemical Compound as a Ligand in Coordination Chemistry

The nitrogen atoms of the triazole ring in benzotriazole derivatives make them excellent ligands for a variety of metal ions. The coordination chemistry of benzotriazoles is a rich field with applications ranging from catalysis to materials science.

Design and Synthesis of Metal Complexes Incorporating the Chemical Compound

Benzotriazole and its N-substituted derivatives, such as 1-methylbenzotriazole, are known to form stable complexes with a wide range of transition metals including copper, nickel, cobalt, and zinc. mdpi.comnih.gov These complexes exhibit diverse coordination geometries and properties. It is highly probable that This compound can act as a ligand, coordinating to metal centers through one or more of its nitrogen atoms. The synthesis of such complexes would likely involve the reaction of the benzotriazole derivative with a suitable metal salt in an appropriate solvent. The fluorophenylmethyl substituent could influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel structural motifs and reactivity.

Below is an interactive data table summarizing the typical coordination behavior of N-substituted benzotriazoles with various transition metals, which can be considered as a predictive model for the behavior of This compound .

Metal IonTypical Coordination NumberCommon GeometriesPotential Ligating Atoms from Benzotriazole
Copper(II)4, 5, 6Square Planar, Square Pyramidal, OctahedralN1, N2, N3
Nickel(II)4, 6Square Planar, Tetrahedral, OctahedralN1, N2, N3
Cobalt(II)4, 6Tetrahedral, OctahedralN1, N2, N3
Zinc(II)4, 6Tetrahedral, OctahedralN1, N2, N3
Palladium(II)4Square PlanarN1, N3
Ruthenium(II)6OctahedralN1, N3

Catalytic Activity of Metal Complexes Containing the Chemical Compound

Metal complexes containing benzotriazole-based ligands have shown promise in various catalytic applications. For instance, cobalt-benzotriazole complexes supported on carbon nanotubes have been investigated as catalysts for the oxygen reduction reaction. rsc.org Furthermore, ruthenium(II) arene complexes with chelating benzotriazole ligands have been applied in both oxidation and reduction catalysis. researchgate.net

Given these precedents, metal complexes of This compound could potentially exhibit catalytic activity in a range of organic transformations. The electronic effects of the 2-fluorophenyl group might modulate the catalytic properties of the metal center, making these complexes interesting candidates for screening in reactions such as oxidations, reductions, and cross-coupling reactions. For example, they could be explored as catalysts for the oxidation of alcohols or the hydrogenation of unsaturated compounds. However, without experimental data, such applications remain speculative.

The Chemical Compound in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, while crystal engineering is concerned with the design and synthesis of solid-state structures with desired properties. The arrangement of molecules like this compound in the solid state is governed by various non-covalent interactions.

Hydrogen bonds are highly directional interactions crucial in the formation of predictable supramolecular assemblies. For a molecule like this compound, potential hydrogen bond acceptors are the nitrogen atoms of the benzotriazole ring and the fluorine atom of the phenyl ring. While the C-H bonds in the methylene (B1212753) bridge and aromatic rings can act as weak hydrogen bond donors, there are no classical strong donors like O-H or N-H in the structure.

Studies on analogous benzotriazole derivatives often reveal the formation of intricate hydrogen-bonded networks. For instance, research on compounds containing C-H and N moieties, such as 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, shows that weak C–H···N hydrogen bonds can connect molecules, influencing their packing in the crystal lattice. nih.govresearchgate.net Similarly, other benzotriazolylpropanamides form extensive networks through N-H···O and N-H···N bridges. nih.gov

The formation of co-crystals involves incorporating a second molecule (a co-former) into the crystal lattice through non-covalent interactions. This technique is used to modify the physicochemical properties of a compound. While theoretically possible for this compound to form co-crystals with molecules that have strong hydrogen bond donors, specific experimental studies confirming such structures are not publicly documented.

Beyond classical hydrogen bonding, other weak interactions play a significant role in the crystal packing of aromatic compounds. For this compound, these would include:

C–H···π Interactions: The C-H bonds of the methylene linker or the aromatic rings can interact with the π-systems of adjacent rings. This type of interaction is common in the crystal structures of related compounds, such as 1-[2-(4-Chlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole, where they contribute to the stabilization of the crystal structure. researchgate.net

Halogen Bonding: The fluorine atom on the phenyl ring could potentially act as a halogen bond acceptor, although fluorine is the weakest of the halogens in this regard.

A comprehensive analysis of these interactions would require single-crystal X-ray diffraction data, which is not available for this specific compound.

Potential Applications of the Chemical Compound in Functional Materials (Non-biological)

Benzotriazole and its derivatives are known for their utility in various material science applications, primarily due to the chemical stability and coordinating ability of the benzotriazole ring. While specific applications for this compound have not been reported, its structural motifs suggest potential in several areas.

Corrosion Inhibition: Benzotriazole is a well-established corrosion inhibitor, particularly for copper and its alloys. wikipedia.org It forms a passive, protective film on the metal surface. Derivatives are often explored to enhance these properties or to tailor them for specific environments. The fluorophenylmethyl group in the target compound could modify its solubility and adsorption characteristics on metal surfaces.

UV Stabilizers: The aromatic structure of benzotriazoles allows them to absorb ultraviolet radiation, which can be dissipated harmlessly. This property makes them useful as UV stabilizers in plastics and coatings to prevent degradation.

Coordination Polymers and Frameworks: The nitrogen atoms of the benzotriazole moiety can coordinate with metal ions to form coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing. The nature of the substituent (the 2-fluorobenzyl group) can influence the topology and properties of the resulting framework.

The table below summarizes potential, though unconfirmed, applications based on the general properties of the benzotriazole class of compounds.

Potential Application AreaRelevant Structural FeatureMode of Action
Corrosion InhibitionBenzotriazole Ring SystemForms a protective chemisorbed layer on metal surfaces.
UV StabilizationAromatic Ring SystemsAbsorbs UV radiation and dissipates the energy.
Metal-Organic FrameworksNitrogen Lone PairsCoordinates with metal centers to build extended networks.

Further research and experimental validation are necessary to determine if this compound possesses advantageous properties for these or other functional material applications.

Future Research Directions and Unexplored Potential of the Chemical Compound

Development of Ultra-Efficient and Sustainable Synthetic Pathways

While general methods for the N-alkylation of benzotriazole (B28993) are established, future research should focus on developing ultra-efficient and sustainable synthetic pathways specifically for 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole. Current synthetic strategies often rely on conventional heating and organic solvents. Future explorations could include:

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. This technique often leads to cleaner reactions with fewer byproducts.

Solvent-Free or Green Solvent Conditions: The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids would align with the principles of green chemistry. gsconlinepress.com Research into solid-state reactions or reactions under high-speed ball milling could also be a fruitful avenue.

Catalytic Methods: Exploring novel catalytic systems, such as phase-transfer catalysts or metal-organic frameworks (MOFs), could enhance the regioselectivity of the N-alkylation, favoring the formation of the 1-substituted isomer over the 2-substituted one.

Synthesis MethodPotential AdvantagesKey Research Focus
Microwave-AssistedRapid reaction times, higher yields, cleaner product profilesOptimization of reaction parameters (temperature, time, power)
Solvent-Free/Green SolventsReduced environmental impact, lower cost, simplified workupIdentification of suitable green solvents or solid-support systems
Novel CatalysisImproved regioselectivity, lower catalyst loading, milder conditionsDesign and screening of new catalysts for N-alkylation

Exploration of Advanced Spectroscopic Techniques for Deeper Structural Insights

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard techniques like NMR and IR spectroscopy are fundamental, advanced spectroscopic methods can provide deeper insights:

Solid-State NMR (ssNMR): To probe the molecular structure and packing in the solid state, which can be critical for applications in materials science.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by providing insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. This can help in understanding its reactivity and designing analogues with specific properties.

Integration of the Chemical Compound into Novel Catalytic Systems

The nitrogen-rich benzotriazole core of this compound makes it an interesting candidate for use as a ligand in coordination chemistry and catalysis. Future research could focus on:

Transition Metal Complexes: Synthesizing and characterizing coordination complexes with various transition metals (e.g., copper, palladium, rhodium). The fluorine substituent on the phenyl ring could influence the electronic properties of the metal center, potentially leading to novel catalytic activities.

Asymmetric Catalysis: The development of chiral variants of this compound could lead to its application as a ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Organocatalysis: Investigating the potential of the compound itself or its derivatives to act as an organocatalyst in various organic transformations.

Design and Synthesis of Analogues with Tuned Reactivity Profiles

The structure of this compound offers multiple sites for modification, allowing for the design and synthesis of a library of analogues with fine-tuned reactivity and properties.

Substitution on the Benzotriazole Ring: Introducing electron-donating or electron-withdrawing groups onto the benzo moiety of the benzotriazole ring can modulate its electronic properties and, consequently, its reactivity and coordinating ability.

Variation of the Fluorophenylmethyl Group:

Altering the position of the fluorine atom on the phenyl ring (e.g., 3-fluoro or 4-fluoro) would allow for a systematic study of substituent effects.

Introducing additional substituents on the phenyl ring could further tailor the steric and electronic properties of the molecule.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to compounds with significantly different biological activities.

Analogue TypeRationale for SynthesisPotential Impact
Substituted BenzotriazoleModulate electronic propertiesEnhanced catalytic activity or biological efficacy
Isomeric FluorophenylmethylStudy substituent effectsStructure-activity relationship (SAR) insights
Other Arylmethyl GroupsExplore diverse chemical spaceDiscovery of novel properties and applications

Exploration of the Chemical Compound's Role in Emerging Areas of Chemical Research

The unique properties of this compound make it a candidate for exploration in emerging fields of chemical research that promise more efficient and sustainable chemical processes.

Flow Chemistry: The development of a continuous-flow synthesis for this compound and its derivatives would offer advantages in terms of safety, scalability, and process control. rsc.org Flow chemistry could enable the rapid optimization of reaction conditions and the on-demand production of the target molecule.

Mechanochemistry: Investigating the synthesis of this compound using mechanochemical methods, such as liquid-assisted grinding (LAG), could provide a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. nih.gov This approach is particularly attractive for its potential to reduce waste and simplify product isolation.

Q & A

Q. How can AI-driven platforms (e.g., COMSOL) model the compound’s diffusion in polymer matrices?

  • Methodological Answer : Integrate molecular dynamics (MD) simulations with COMSOL Multiphysics to predict diffusion coefficients in polyethylene or PDMS. Train AI models on experimental permeability data to optimize material design for applications like corrosion inhibition .

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Reactant of Route 1
1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
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Reactant of Route 2
1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.